molecular formula C6H5BrN4 B7845368 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B7845368
M. Wt: 213.03 g/mol
InChI Key: SQABFNAWAVHHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 8th position and an amine group at the 6th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction is carried out in dry toluene at 140°C .

Industrial Production Methods

The broad substrate scope and functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.

    Condensation Reactions: Reagents such as aldehydes or ketones are used, often under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Condensation Reactions: Products include Schiff bases or imines formed by the reaction of the amine group with carbonyl compounds.

Scientific Research Applications

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to the presence of both the bromine atom and the amine group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-1-4(8)2-11-3-9-10-6(5)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQABFNAWAVHHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.